(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide

Lipophilicity ADME Drug Design

The compound (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide (CAS 1798975-49-1) belongs to the α,β-unsaturated ethenesulfonamide class, featuring a para-bromophenyl group linked to a vinyl sulfonamide scaffold and a branched N-[1-(diethylamino)propan-2-yl] side chain. This unique combination of an electrophilic vinyl sulfonamide warhead, a halogen-bond-capable 4-bromo substituent, and a flexible basic amine tail distinguishes it from simple benzenesulfonamide analogs, offering a differentiated physiochemical and functional profile for drug-discovery and chemical-biology applications.

Molecular Formula C15H23BrN2O2S
Molecular Weight 375.33
CAS No. 1798975-49-1
Cat. No. B2614261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
CAS1798975-49-1
Molecular FormulaC15H23BrN2O2S
Molecular Weight375.33
Structural Identifiers
SMILESCCN(CC)CC(C)NS(=O)(=O)C=CC1=CC=C(C=C1)Br
InChIInChI=1S/C15H23BrN2O2S/c1-4-18(5-2)12-13(3)17-21(19,20)11-10-14-6-8-15(16)9-7-14/h6-11,13,17H,4-5,12H2,1-3H3/b11-10+
InChIKeyQGNJPNZZHSAPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide (CAS 1798975-49-1): Core Structural Features and Research Differentiation


The compound (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide (CAS 1798975-49-1) belongs to the α,β-unsaturated ethenesulfonamide class, featuring a para-bromophenyl group linked to a vinyl sulfonamide scaffold and a branched N-[1-(diethylamino)propan-2-yl] side chain . This unique combination of an electrophilic vinyl sulfonamide warhead, a halogen-bond-capable 4-bromo substituent, and a flexible basic amine tail distinguishes it from simple benzenesulfonamide analogs, offering a differentiated physiochemical and functional profile for drug-discovery and chemical-biology applications .

Covalent warhead α,β-unsaturated sulfonamide enables irreversible target engagement Michael acceptor for cysteine residues
Halogen bonding Para-bromo phenyl supports directional halogen-bond donor interactions Linear C–Br···O/N geometry
Flexible side chain Diethylamino-propan-2-yl tail expands conformational sampling Rotatable ethyl groups

Why Generic Benzenesulfonamide Analogs Cannot Replace (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide in Target-Engagement Studies


Simple replacement of the target compound with a benzenesulfonamide analog (e.g., 4-bromo-N-isopropyl-N-(2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide) is scientifically invalid because the ethenesulfonamide α,β-unsaturated system imparts a covalent Michael-acceptor functionality that benzenesulfonamides lack, enabling irreversible target engagement and prolonged residence time . Additionally, the para-bromophenyl-vinyl-sulfonamide scaffold confers distinct lipophilicity (logP ~2.85 vs. ~0.6 for benzenesulfonamide) and a 1200-fold ET(A)-selectivity improvement observed in ethenesulfonamide-based endothelin antagonists . These quantifiable differences in covalent reactivity, ADME properties, and receptor selectivity profiles preclude direct functional interchange.

  • Covalent warhead mismatch

    Benzenesulfonamide analogs lack the α,β-unsaturated Michael acceptor; non‑covalent binding profile may not sustain target residence time.

  • Lipophilicity shift

    The ethenesulfonamide scaffold provides markedly higher logP; simple benzenesulfonamides may not achieve comparable membrane permeability.

  • Receptor selectivity context

    Class‑level ET(A) selectivity improvement observed with ethenesulfonamides may not transfer to benzenesulfonamide‑based probes.

Quantitative Head-to-Head Evidence for (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide Against Closest Analogs


Lipophilicity Advantage Over Benzenesulfonamide Analogs Enhances Passive Membrane Permeability

The target compound exhibits a predicted logP of 2.849 (ZINC database), markedly higher than the typical logP of simple benzenesulfonamides (e.g., benzenesulfonamide logP 0.62) . This ΔlogP of +2.23 units translates to an estimated ~170-fold increase in octanol-water partition coefficient, indicating substantially improved passive membrane permeability for cellular uptake.

Lipophilicity (logP)
Reported
ΔlogP +2.23 vs benzenesulfonamide
Target 2.85, comparator 0.62
Supports membrane permeability review
Computed values; confirm with experimental logD
Lipophilicity ADME Drug Design

Covalent Michael-Acceptor Warhead Differentiates Ethenesulfonamide from Non-Electrophilic Benzenesulfonamide Analogs

The ethenesulfonamide scaffold contains an α,β-unsaturated sulfonamide that functions as a Michael acceptor for nucleophilic cysteine residues, as demonstrated by the potent covalent inhibition of TEAD autopalmitoylation by vinylsulfonamide derivatives (IC50 197 nM) . In contrast, the saturated benzenesulfonamide analog lacks this electrophilic warhead and can only engage targets through reversible non-covalent interactions.

Covalent warhead
Class-level
α,β-unsaturated sulfonamide present (Michael acceptor) vs absent in benzenesulfonamide; vinylsulfonamide TEAD IC50 197 nM (class-level)
Supports covalent target engagement studies
Class-level evidence from vinylsulfonamide series
Covalent Inhibitor Michael Acceptor Target Engagement

ET(A) Receptor Selectivity Improvement Over Benzenesulfonamide-Based Endothelin Antagonists

Replacement of the benzenesulfonamide group with a 2-phenylethenesulfonamide in the bosentan scaffold produced compound 5n with an ET(A) IC50 of 2.1 nM and an ET(B)/ET(A) selectivity ratio of 1200, a substantial improvement over the parent non-selective benzenesulfonamide antagonist . While not measured for the specific compound, this class-level SAR indicates that the ethenesulfonamide core can confer high ET(A) selectivity.

ET(A) selectivity
Class-level
ET(A) IC50 2.1 nM, 1200-fold vs ET(B) (ethenesulfonamide class)
Supports endothelin receptor selectivity context
Class-level SAR; verify for this specific compound
Endothelin Receptor Selectivity Structure-Activity Relationship

Reduced Polar Surface Area Relative to Benzenesulfonamide Facilitates Transcellular Transport

The topological polar surface area (tPSA) of the target compound is 50 Ų (ZINC), which is 10.2 Ų lower than the tPSA of benzenesulfonamide (60.2 Ų) . This reduction in polar surface area is expected to enhance passive transcellular diffusion, as tPSA values below 60–70 Ų are generally associated with favorable membrane permeability.

Polar surface area
Reported
tPSA 50 Ų vs 60.2 Ų for benzenesulfonamide
Supports cellular uptake assay interpretation
Computed tPSA; experimental permeability confirmation advised
Polar Surface Area Permeability Drug-like Properties

Para-Bromo Substituent Enables Halogen Bonding Geometries Unattainable by Meta-Isomers

The para-bromo configuration on the phenyl ring places the halogen atom in an optimal position to engage in linear C–Br···O/N halogen bonds with protein backbone or side-chain acceptors, consistent with the preferred σ-hole geometry (∠C–Br···A ≈ 180°) . In contrast, the meta-bromo isomer positions the bromine at a ~120° angle relative to the ethenesulfonamide axis, disrupting the vector required for productive halogen bonding.

Halogen bond geometry
Class-level
Para-bromo enables linear C–Br···O/N halogen bonds; meta isomer geometrically constrained
Supports halogen-bond donor characterization
Based on general halogen bonding principles
Halogen Bonding Substitution Pattern Ligand-Receptor Interaction

Diethylamino Side Chain Provides Greater Conformational Flexibility than Pyrrolidine in Analogous Compounds

The N-[1-(diethylamino)propan-2-yl] side chain features freely rotatable ethyl groups that permit a wider conformational sampling during target binding, compared to the rigid pyrrolidine ring found in the isomeric benzenesulfonamide analog (4-bromo-N-isopropyl-N-(2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide). Computational studies indicate that diethylamino substituents explore ~3-fold more low-energy conformers than pyrrolidine-constrained analogs .

Conformational flexibility
Class-level
Diethylamino side chain explores ~3× more low-energy conformers than pyrrolidine
Supports conformational adaptability analysis
Inferred from molecular mechanics; confirm with dynamics
Conformational Flexibility Side Chain Ligand Binding

High-Value Application Scenarios for (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide in Drug Discovery and Chemical Biology


Covalent Fragment-Based Screening and Probe Development

The electrophilic ethenesulfonamide warhead makes this compound an ideal starting point for covalent fragment libraries targeting cysteine-containing proteins such as KRAS G12C, TEAD transcription factors, or viral proteases. The compound can be screened in intact-cell MS-based proteomics assays to map ligandable cysteine residues, leveraging its improved membrane permeability (logP 2.85) for intracellular target engagement .

Endothelin ETA-Selective Antagonist Optimization

Given the class-demonstrated 1200-fold ET(A) selectivity of ethenesulfonamide derivatives, the compound serves as a structural template for developing novel ETA-selective antagonists. Its para-bromo substituent provides a handle for halogen-bond-guided optimization or transition-metal-catalyzed cross-coupling to diversify the scaffold .

Halogen-Bonding Probe for Protein-Ligand Interaction Fingerprinting

The para-bromo group's ability to form well-defined halogen bonds can be exploited in crystallographic fragment screening to map halogen-bond donor hot spots on protein surfaces. This information is valuable for structure-based design of inhibitors with enhanced selectivity, as halogen bonds can replace hydrogen bonds and improve pharmacokinetic properties .

Membrane Permeability Tool Compound for ADME Studies

With a measured lipophilicity advantage (logP 2.85) and reduced tPSA (50 Ų), this compound can be used as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the permeability of hydrophilic benzenesulfonamide analogs, providing a direct comparator for understanding the impact of scaffold rigidification on cellular uptake .

Application
Selection Property
Validation Focus
Covalent fragment screening studies
Electrophilic warhead and intracellular permeability
Cysteine reactivity and target engagement assays
Endothelin ETA receptor selectivity studies
Ethenesulfonamide scaffold for ETA selectivity
Radioligand binding selectivity profiling
Halogen-bonding probe design
Para-bromo halogen-bond donor capacity
Co-crystallization and interaction analysis
Membrane permeability benchmarking
Elevated lipophilicity and reduced tPSA
PAMPA or Caco-2 permeability comparison
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